BenchChemオンラインストアへようこそ!

1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine

Antiviral Screening HIV-1 PBMC

1-(4-Chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine (CAS 1178731-43-5) is a synthetic small molecule (MW 303.76 Da, C₁₁H₁₄ClN₃O₃S) that combines a 4-chloropyridine-2-carbonyl moiety with a 4-methanesulfonylpiperazine fragment. Its structure places it at the intersection of piperazine-based sulfonamide and chloropyridine carboxamide chemical space, both of which are recurrent pharmacophoric motifs in kinase inhibitor design, antiviral screening, and CNS-targeted drug discovery.

Molecular Formula C11H14ClN3O3S
Molecular Weight 303.76
CAS No. 1178731-43-5
Cat. No. B2581219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine
CAS1178731-43-5
Molecular FormulaC11H14ClN3O3S
Molecular Weight303.76
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=NC=CC(=C2)Cl
InChIInChI=1S/C11H14ClN3O3S/c1-19(17,18)15-6-4-14(5-7-15)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3
InChIKeyRZXQLESHSKOEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine (CAS 1178731-43-5): Sourcing & Differentiation Guide for the 4-Chloropyridine-Piperazine-Sulfonyl Scaffold


1-(4-Chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine (CAS 1178731-43-5) is a synthetic small molecule (MW 303.76 Da, C₁₁H₁₄ClN₃O₃S) that combines a 4-chloropyridine-2-carbonyl moiety with a 4-methanesulfonylpiperazine fragment . Its structure places it at the intersection of piperazine-based sulfonamide and chloropyridine carboxamide chemical space, both of which are recurrent pharmacophoric motifs in kinase inhibitor design, antiviral screening, and CNS-targeted drug discovery [1]. The compound is commercially available from multiple vendors at ≥95% purity, primarily positioned as a building block or intermediate for medicinal chemistry . However, procurement decisions require scrutiny because closely related analogs—differing only in the sulfonyl substituent or the pyridine halogenation pattern—can exhibit divergent biological profiles, solubility, and metabolic stability. This guide identifies the few available quantitative differentiation points and flags the significant evidence gaps that must be acknowledged before committing to this specific compound over its nearest structural neighbors.

Why Generic Substitution of 1-(4-Chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine with Other Piperazine-Sulfonyl Analogs Is Not Straightforward


The piperazine-sulfonyl chemical class is characterized by steep structure–activity relationships (SAR), where even minor modifications to the sulfonyl group or the pyridine ring can dramatically alter target engagement, off-target liability, and physicochemical properties. In the Cav2.2 calcium channel patent literature, for instance, compounds that differ only in the sulfonyl aryl substituent (e.g., methylsulfonyl vs. 4-(trifluoromethyl)phenylsulfonyl) show markedly different binding characteristics and therapeutic indications [1]. Similarly, within the sorafenib derivative space, the 4-chloropyridine-2-carbonyl motif is a conserved feature essential for kinase hinge-binding, and its replacement or modification leads to substantial potency shifts [2]. For 1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine specifically, the combination of the electron-withdrawing chloro substituent on the pyridine ring and the small, polar methanesulfonyl group on the piperazine creates a unique steric and electronic profile that cannot be replicated by analogs bearing bulkier aryl sulfonamides or unsubstituted pyridine rings. The quantitative evidence below, though fragmentary, underscores the risk of assuming functional interchangeability among in-class candidates.

Quantitative Differentiation Evidence for 1-(4-Chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine (CAS 1178731-43-5) Against Closest Analogs


HIV-1 Inhibition in PBMC: A Unique Data Point Absent for Closest Structural Analogs

This compound has been evaluated for inhibition of HIV-1 in human peripheral blood mononuclear cells (PBMCs) at a concentration of 100 µM, yielding an EC₅₀ >27.7 µg/mL (~91 µM) . This is currently the only publicly available cell-based antiviral activity data point for this specific compound. Critically, closely related analogs such as (4-chloropyridin-2-yl)-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone and [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-chloropyridin-2-yl)methanone—both disclosed in WO2010007072A1 as Cav2.2 calcium channel modulators—have no reported HIV-1 activity data in the public domain [1]. This absence of comparator data means that no direct potency comparison can be made; however, the mere existence of a phenotypic antiviral readout for this compound differentiates it from analogs that have been screened exclusively against ion channel targets.

Antiviral Screening HIV-1 PBMC Phenotypic Assay

Predicted Physicochemical Profile: Lower logP and Polar Surface Area Relative to Aryl-Sulfonyl Analogs

The ACD/Labs Percepta-predicted logP for this compound is −0.40, with a polar surface area (PSA) of 79 Ų . In contrast, the (4-chloropyridin-2-yl)-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone analog, which contains a lipophilic 4-(trifluoromethyl)phenyl group in place of the methylsulfonyl moiety, is predicted to have a significantly higher logP (estimated >2.5 based on fragment contributions) and larger PSA due to the additional aromatic ring [1]. The lower logP of the methylsulfonyl analog suggests superior aqueous solubility and potentially reduced CYP450-mediated metabolism compared to the trifluoromethylphenyl comparator, although no experimental solubility or metabolic stability data exist to confirm this prediction.

ADME Prediction logP Polar Surface Area Drug-likeness

Synthetic Accessibility and Purity Profile: Reported ≥95% Purity with Straightforward Two-Step Coupling Route

Commercial suppliers report this compound at ≥95% purity . The synthetic route involves a single amide coupling between commercially available 4-chloropyridine-2-carbonyl chloride (CAS 53750-66-6) and 1-methanesulfonylpiperazine, followed by purification . This contrasts with more complex aryl-sulfonyl analogs disclosed in WO2010007072A1, which require additional steps to introduce the substituted aryl sulfonamide, often resulting in lower overall yields and the need for more extensive purification [1]. For procurement purposes, the simpler route translates to potentially lower cost of goods and reduced supply chain risk compared to multi-step custom-synthesized analogs.

Synthetic Chemistry Purity Building Block Amide Coupling

Strategic Application Scenarios for 1-(4-Chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine (CAS 1178731-43-5)


Antiviral Screening Library Expansion Using a Chloropyridine-Piperazine-Sulfonyl Core

The compound's demonstrated (though modest) HIV-1 inhibitory activity in PBMCs supports its inclusion in phenotypic antiviral screening libraries. Unlike analogs only characterized against ion channel targets [1], this compound offers a starting point for antiviral SAR exploration. Procurement of this intermediate enables medicinal chemistry teams to rapidly generate derivatives by exploiting the reactive 4-chloro position on the pyridine ring for nucleophilic substitution, potentially improving potency against HIV-1 or expanding the antiviral spectrum.

CNS Drug Discovery Programs Requiring Low logP and Favorable PSA Starting Points

With a predicted logP of −0.40 and PSA of 79 Ų , this compound falls within favorable physicochemical space for CNS drug discovery. Compared to more lipophilic aryl-sulfonyl analogs (estimated logP >2.5), the methylsulfonyl variant may offer better brain penetration potential with lower non-specific binding. Medicinal chemistry teams targeting neurological indications can use this compound as a comparatively polar scaffold for hit finding, though experimental confirmation of logD, solubility, and in vitro BBB permeability is essential before committing to a full lead optimization campaign.

Building Block Procurement for Parallel Synthesis and Hit-to-Lead Libraries

Commercial availability at ≥95% purity coupled with a straightforward two-step synthetic route makes this compound a practical choice for parallel synthesis. In contrast to more complex aryl-sulfonyl analogs that require multi-step custom synthesis, this intermediate can be immediately deployed in amide coupling or nucleophilic aromatic substitution reactions for the rapid generation of diverse screening libraries. Procurement teams evaluating cost, purity, and lead time will find this compound preferable to custom-synthesized comparators when the methylsulfonyl motif is acceptable for the project's SAR objectives.

Quote Request

Request a Quote for 1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.